molecular formula C11H17NO2 B13780130 N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide CAS No. 65434-02-8

N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide

Cat. No.: B13780130
CAS No.: 65434-02-8
M. Wt: 195.26 g/mol
InChI Key: FFKFMJFFJPFZAP-UHFFFAOYSA-N
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Description

N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide: is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic structure.

    Introduction of the Acetamide Group: This step involves the reaction of the tricyclic intermediate with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamide group.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)formamide
  • N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)propionamide

Uniqueness

N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

65434-02-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide

InChI

InChI=1S/C11H17NO2/c1-6(13)12(2)5-8-3-7-4-9(8)11-10(7)14-11/h7-11H,3-5H2,1-2H3

InChI Key

FFKFMJFFJPFZAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1CC2CC1C3C2O3

Origin of Product

United States

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